molecular formula C16H19N3O5 B5109671 Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B5109671
分子量: 333.34 g/mol
InChIキー: IUUVNWBGNFCVNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a carbamoylmethoxy-substituted phenyl ring at position 4 and a methyl group at position 6 of the tetrahydropyrimidine core. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities .

特性

IUPAC Name

ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)10-4-6-11(7-5-10)24-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUVNWBGNFCVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The synthesis involves the following steps:

化学反応の分析

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

作用機序

The mechanism of action of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Substituent Variations and Functional Group Impact

The table below summarizes key structural differences between the target compound and similar DHPM derivatives:

Compound Substituents (Position 4) Biological Activity Key Physicochemical Properties References
4-(Carbamoylmethoxy)phenyl (Target) Not explicitly reported (in evidence) High polarity due to amide; potential for H-bonding
4-Fluorophenyl Antitubercular (IC₅₀ < isoniazid) Moderate lipophilicity; electron-withdrawing F enhances stability
4-(Trifluoromethyl)phenyl Thymidine phosphorylase inhibition (IC₅₀ = 73.6 μM) High lipophilicity; strong electron-withdrawing effect
4-(3-Methylthiophen-2-yl) Antibacterial (e.g., Mycobacterium tuberculosis) Thiophene enhances π-π stacking; moderate solubility
4-(5-Methylthiophen-2-yl) Cytochrome c oxidase inhibition Improved membrane permeability due to sulfur
4-Phenyl (Unsubstituted) Baseline activity in cytotoxicity assays Low polarity; limited H-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance metabolic stability and enzyme inhibition but reduce aqueous solubility .
  • Heterocyclic Substituents (e.g., thiophene, furan): Improve π-π interactions with biological targets, enhancing antimicrobial activity .

Antitubercular Activity

  • Fluorophenyl Derivatives : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM shows IC₅₀ values lower than isoniazid, a first-line antitubercular drug .
  • Thiophene Derivatives : Methyl 4-(5-methylthiophen-2-yl)-DHPM exhibits moderate activity against M. tuberculosis due to enhanced membrane penetration .

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) : Trifluoromethylphenyl-substituted DHPMs (IC₅₀ = 73.6 μM) outperform methylthiophen derivatives (IC₅₀ = 78.2 μM), attributed to stronger electron-withdrawing effects .

Crystallographic and Conformational Analysis

  • Polymorphism : Para-fluorophenyl DHPMs exhibit conformational polymorphism, with ester group orientation dictating crystal packing .
  • Hydrogen-Bonding Networks : Carbamoylmethoxy-substituted DHPMs are predicted to form robust N–H⋯O=C dimers, stabilizing the crystal lattice .
  • Puckering Parameters : The tetrahydropyrimidine ring adopts a boat conformation in most derivatives, with substituents influencing puckering amplitude (q ≈ 0.5 Å) .

Thermodynamic and Reactivity Profiles

  • Frontier Molecular Orbitals (FMOs) : The carbamoylmethoxy group lowers the HOMO-LUMO gap compared to trifluoromethyl derivatives, increasing electrophilicity and reactivity .

生物活性

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by the following structural formula:

C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5

Key Features:

  • Molecular Weight: 320.35 g/mol
  • CAS Number: Not explicitly provided in the sources but can be derived based on the chemical structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar tetrahydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate that these compounds exhibit selective toxicity towards cancerous cells while sparing normal cells, which is crucial for therapeutic applications .

CompoundCell LineIC50 (µM)Activity
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMCF-7TBDAntitumor
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2TBDAntitumor

The mechanism by which tetrahydropyrimidines exert their antitumor effects often involves the induction of apoptosis in cancer cells. This may occur through:

  • Inhibition of cell proliferation : By disrupting key signaling pathways essential for cell division.
  • Induction of oxidative stress : Leading to cellular damage and subsequent apoptosis.

Studies suggest that these compounds can modulate various proteins involved in apoptosis and cell cycle regulation .

Pharmacological Studies

Pharmacological evaluations have shown that ethyl derivatives of tetrahydropyrimidines can also exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Case Study on MCF-7 Cells : A study evaluated the effect of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • HepG2 Cell Line Study : Another investigation focused on HepG2 cells showed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation and increased markers for apoptosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。